molecular formula C10H9FN2O3 B8339390 1-acetyl-5-fluoro-6-nitro-2,3-dihydro-1H-indole

1-acetyl-5-fluoro-6-nitro-2,3-dihydro-1H-indole

Cat. No. B8339390
M. Wt: 224.19 g/mol
InChI Key: BNHJGMDGRPCHOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07981903B2

Procedure details

A solution of 1-acetyl-5-fluoro-6-nitro-2,3-dihydro-1H-indole (1.22 g, 5.44 mmol) and 4.0 M HCl/dioxane (6.80 ml, 27.2 mmol) in tetrahydrofuran (50 ml) and methanol (100 ml) was heated overnight at 50 C. The reaction was quenched with saturated NaHCO3 (200 ml), solvent removed, aqueous layer extracted with dichloromethane (250 ml), organic layer adsorbed to silica gel and purified by LC (20-75% ethyl acetate/hexanes) to afford the indoline (0.9 g, 91%). ESIMS (M+H)+=183.
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
6.8 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
91%

Identifiers

REACTION_CXSMILES
C([N:4]1[C:12]2[C:7](=[CH:8][C:9]([F:16])=[C:10]([N+:13]([O-:15])=[O:14])[CH:11]=2)[CH2:6][CH2:5]1)(=O)C.Cl.O1CCOCC1>O1CCCC1.CO>[F:16][C:9]1[CH:8]=[C:7]2[C:12](=[CH:11][C:10]=1[N+:13]([O-:15])=[O:14])[NH:4][CH2:5][CH2:6]2 |f:1.2|

Inputs

Step One
Name
Quantity
1.22 g
Type
reactant
Smiles
C(C)(=O)N1CCC2=CC(=C(C=C12)[N+](=O)[O-])F
Name
Quantity
6.8 mL
Type
reactant
Smiles
Cl.O1CCOCC1
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated NaHCO3 (200 ml), solvent
CUSTOM
Type
CUSTOM
Details
removed
EXTRACTION
Type
EXTRACTION
Details
aqueous layer extracted with dichloromethane (250 ml), organic layer
CUSTOM
Type
CUSTOM
Details
purified by LC (20-75% ethyl acetate/hexanes)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2CCNC2=CC1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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